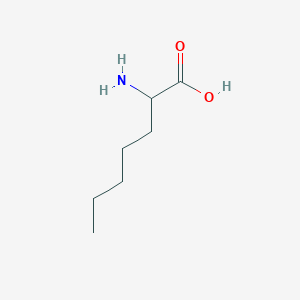

(S)-2-Aminoheptanoic acid

Vue d'ensemble

Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification and its role or uses in various industries or research might also be included.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the catalysts used, and the conditions under which the reaction takes place.Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound. It may also involve computational methods to predict the structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique

Bioplastic Production

(S)-2-Aminoheptanoic acid, along with other nonnatural straight-chain amino acids like 6-aminocaproate and 7-aminoheptanoate, shows potential as a monomer in the synthesis of polymeric bioplastics. These amino acids are ideal due to their primary amine and carboxylic acid functional groups, which are conducive to polymerization. An artificial iterative carbon-chain-extension cycle in Escherichia coli has been developed for producing these amino acids, demonstrating a new strategy for accessing medium-chain organic acids with various functional groups (Cheng et al., 2019).

Solid-State Phase Behavior

The polymorphic behavior of dl-2-aminoheptanoic acid (dl-AHE), a linear aliphatic amino acid, has been explored using various characterization techniques. The study identified five new polymorphic forms of dl-AHE, connected by four fully reversible solid-state phase transitions. These forms involve shifts of bilayers and/or conformational changes in the aliphatic chain, providing insights into the solid-state phase behavior of linear aliphatic amino acids (Smets et al., 2017).

Prostaglandin Mimics

A series of N-acyl-N-alkyl-7-aminoheptanoic acids, which can be regarded as 8-aza-11,12-secoprostaglandins, have been synthesized and evaluated for their biological activity. These compounds have been shown to stimulate cAMP formation and exhibit prostaglandin-like effects in certain biological systems (Jones et al., 1977).

Synthesis of Protected Derivatives

Orthogonally protected derivatives of (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid, a novel amino acid residue in biologically active marine peptides, have been synthesized. This efficient preparation from a commercially available L-ornithine derivative provides a route to access these unusual amino acids for further research and applications (Jeon et al., 2006).

Hydrophobic Structural Elements

6-Aminohexanoic acid, closely related to (S)-2-aminoheptanoic acid, is an ω-amino acid with significant importance in the chemical synthesis of modified peptides and the polyamide synthetic fibers industry. Its role as a linker in various biologically active structures emphasizes its utility in structural and functional applications in biochemistry and materials science (Markowska et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding how to handle and store the compound safely.

Orientations Futures

This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or other fields.

Propriétés

IUPAC Name |

(2S)-2-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415624 | |

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Aminoheptanoic acid | |

CAS RN |

44902-02-5 | |

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoheptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

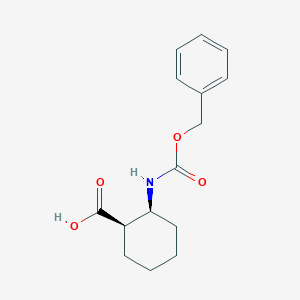

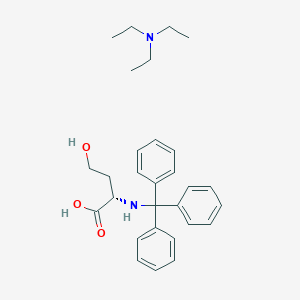

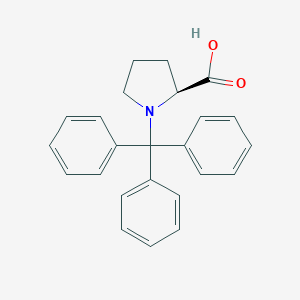

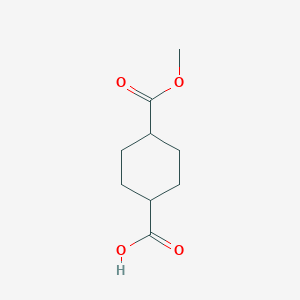

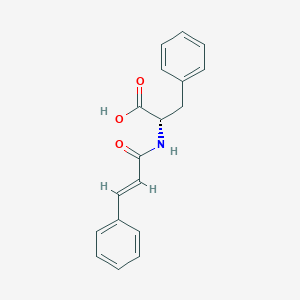

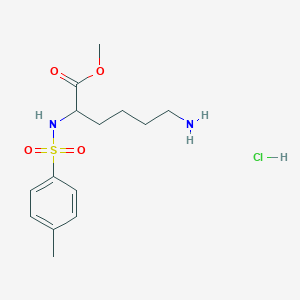

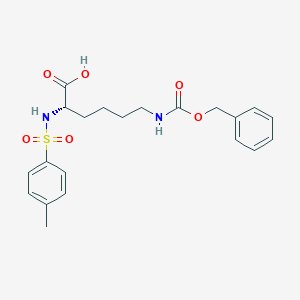

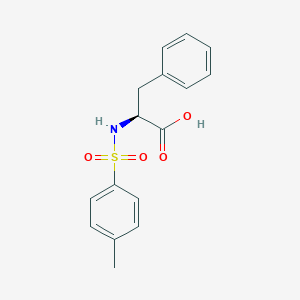

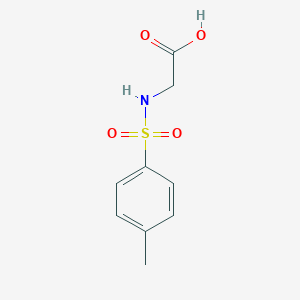

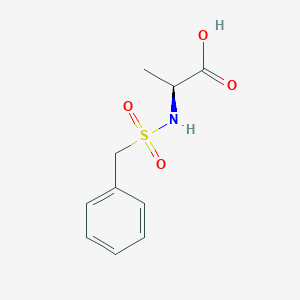

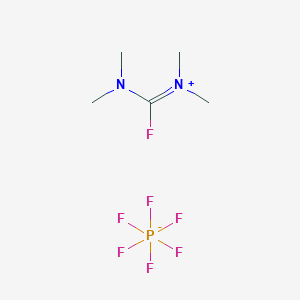

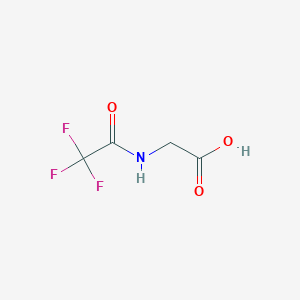

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.